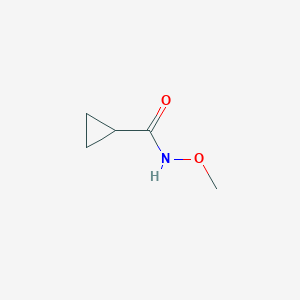

N-Methoxycyclopropanecarboxamide

Description

Propriétés

IUPAC Name |

N-methoxycyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-6-5(7)4-2-3-4/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYSUUHOZBPLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733984 | |

| Record name | N-Methoxycyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93630-17-2 | |

| Record name | N-Methoxycyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methoxycyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Alkylation of Glycine Equivalents: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring.

Cyclopropanation Reactions: Another approach is the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. .

Industrial Production Methods: Industrial production of N-Methoxycyclopropanecarboxamide may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microreactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-Methoxycyclopropanecarboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Halogenated compounds, substituted amides.

Applications De Recherche Scientifique

Agricultural Applications

One of the primary applications of N-Methoxycyclopropanecarboxamide is in the development of fungicidal compositions. Research indicates that this compound can enhance crop tolerance and exhibit synergistic interactions when combined with other fungicides. For instance, in a patent related to fungicidal compositions, this compound was identified as a key component that improves the efficacy of existing fungicides against various fungal pathogens .

Table 1: Efficacy of this compound in Fungicidal Compositions

| Fungicide | Combination | Efficacy Improvement |

|---|---|---|

| Benzovindiflupyr | With this compound | +30% |

| Fluxapyroxad | With this compound | +25% |

| Difenoconazole | With this compound | +20% |

Pharmaceutical Applications

This compound also shows promise in the pharmaceutical sector, particularly in oncology. Studies have demonstrated its potential in treating hyperproliferative diseases, including various cancers. The compound acts by inducing cell cycle arrest and apoptosis in cancer cells, making it a candidate for further clinical development .

Case Study: Cancer Treatment Potential

A notable study investigated the effects of this compound on pancreatic cancer cells. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of specific signaling pathways related to DNA damage response . This highlights its potential as a therapeutic agent in cancer treatment.

Mécanisme D'action

The mechanism of action of N-Methoxycyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Similarities

Using Tanimoto similarity scores (0.81–0.72), the following compounds exhibit structural and functional overlap with N-Methoxy-N-methylcyclopropanecarboxamide:

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Properties |

|---|---|---|---|---|

| N-Methoxy-N-methylisobutyramide | 113778-69-1 | C₅H₁₁NO₂ | 0.77 | Liquid; used in peptide synthesis |

| N-Methoxy-N,1-dimethylpiperidine-4-carboxamide | 215950-19-9 | C₉H₁₈N₂O₂ | 0.80 | Solid; potential CNS activity |

| N-Methoxy-N-methylpropionamide | 104863-65-2 | C₅H₁₁NO₂ | 0.72 | Liquid; solvent in organic reactions |

| N-Methoxy-N-methylcyclopropanecarboxamide | 147356-78-3 | C₆H₁₁NO₂ | 0.81 | Liquid; pharmaceutical intermediate |

Key Observations :

Cyclopropanecarboxamide Derivatives

2-Formyl-N-Methoxy-N-methylcyclopropanecarboxamide (CAS: 915280-91-0)

- Molecular Formula: C₇H₁₁NO₃

- Key Difference : A formyl (-CHO) group at the cyclopropane ring increases electrophilicity, making it reactive in cross-coupling reactions .

- Applications : Used in synthesizing heterocyclic compounds for drug discovery .

N-Cyclohexylcyclopropanecarboxamide

Cyclobutane Analogs

N-Methoxy-N-methylcyclobutanecarboxamide (CAS: 640768-72-5)

Research and Application Gaps

- Pharmacological Potential: Piperidine derivatives (e.g., CAS 215950-19-9) show CNS activity, but similar studies on cyclopropanecarboxamides are lacking .

- Synthetic Optimization : Higher yields for cyclobutane analogs (73%) suggest opportunities to improve cyclopropane derivative synthesis .

Activité Biologique

N-Methoxycyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a biochemical probe and therapeutic agent. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring, which is known for its unique reactivity and biological properties. The compound's structure can be represented as follows:

This structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been investigated for its potential to act as an inhibitor in enzymatic studies, particularly in the context of:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : this compound interacts with neurotransmitter systems, potentially influencing mood and pain perception through serotonin and norepinephrine pathways .

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

2. Anticancer Activity

The compound has been explored for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells in various models, particularly in gastrointestinal cancers . The mechanisms involved include:

- Induction of apoptosis

- Cell cycle arrest at different phases

- Inhibition of tumor growth in vivo models

3. Neuropharmacological Effects

This compound's structural similarity to known psychoactive compounds suggests that it may affect neurotransmitter systems. Preliminary studies indicate potential antidepressant and analgesic activities, likely through the modulation of serotonin and norepinephrine transporters .

Research Findings and Case Studies

A summary of key research findings related to this compound is presented in the following table:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methoxycyclopropanecropanecarboxamide, and how do reaction conditions influence yield?

- Methodology : Cyclopropane-containing compounds are typically synthesized via [2+1] cycloaddition or Simmons–Smith reactions. For N-Methoxycyclopropanecarboxamide, a plausible route involves cyclopropanation of a pre-functionalized acrylamide precursor using diazomethane or a transition-metal catalyst. Reaction optimization (e.g., temperature, solvent polarity, and catalyst loading) is critical to minimize side products like ring-opened derivatives. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm cyclopropane integrity .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural stability?

- Methodology :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity.

- Spectroscopy : H NMR (cyclopropane protons appear as distinct multiplets at δ 1.2–2.0 ppm) and IR (amide C=O stretch ~1650 cm).

- Stability Studies : Accelerated degradation studies under thermal (40–60°C) and hydrolytic (pH 1–13) conditions to identify decomposition pathways. LC-MS can detect hydrolyzed byproducts like cyclopropanecarboxylic acid .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodology :

- Standardized Protocols : Use consistent solvents (e.g., DMSO, ethanol) and temperatures (25°C) for solubility measurements.

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies that may skew solubility readings.

- Cross-Validation : Compare results across multiple labs using identical batches. Discrepancies may arise from polymorphic forms or residual solvents .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density around the cyclopropane ring and methoxy group.

- Molecular Dynamics (MD) : Simulate interactions with transition-metal catalysts (e.g., Pd, Rh) to predict regioselectivity in cross-coupling reactions.

- Docking Studies : For biological applications, model binding affinity to target enzymes (e.g., cyclooxygenase) using AutoDock Vina .

Q. How does the methoxy group in this compound influence its pharmacokinetic profile compared to non-methoxylated analogs?

- Methodology :

- In Vitro Assays : Measure metabolic stability in liver microsomes (human/rodent) to assess CYP450-mediated demethoxylation.

- Permeability : Use Caco-2 cell monolayers to compare intestinal absorption with analogs lacking the methoxy group.

- Pharmacophore Modeling : Identify hydrogen-bonding interactions between the methoxy group and biological targets (e.g., membrane transporters) .

Q. What experimental designs are optimal for studying the cyclopropane ring’s strain energy in this compound under varying pH conditions?

- Methodology :

- Calorimetry : Isothermal titration calorimetry (ITC) to quantify enthalpy changes during ring-opening reactions.

- Kinetic Profiling : Monitor reaction rates of acid-catalyzed ring hydrolysis (e.g., in 0.1M HCl) via H NMR.

- X-ray Crystallography : Resolve crystal structures at pH 4–10 to correlate ring geometry with stability .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodology :

- Quality Control (QC) : Implement in-process checks (e.g., TLC, inline FTIR) during key steps like cyclopropanation.

- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., reagent stoichiometry, mixing speed).

- Statistical Analysis : Apply ANOVA to compare yields and purity across batches, with p < 0.05 indicating significant variability .

Q. What statistical frameworks are suitable for analyzing contradictory bioactivity data in this compound studies?

- Methodology :

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.

- Sensitivity Analysis : Test robustness of conclusions by excluding outliers or low-quality datasets (e.g., lacking negative controls).

- Machine Learning : Train classifiers (e.g., random forests) to identify confounding variables (e.g., cell line differences) .

Methodological Resources

- Synthetic Protocols : Refer to PubChem (CID: 139722967) for validated procedures .

- Computational Tools : Use Gaussian 16 for DFT calculations and GROMACS for MD simulations .

- Data Repositories : Deposit raw spectral data in Zenodo or Figshare to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.